Brevinin-1HS2
Description
Brevinin-1HS2 is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, originally isolated from the skin secretions of the Hylarana (formerly Rana) frog species. These peptides are characterized by a conserved N-terminal region and a C-terminal cyclic heptapeptide domain (Rana box: Cys-Lys-X-Cys, where X is a variable residue) . This compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and even some enveloped viruses. Its mechanism of action involves membrane disruption via electrostatic interactions with negatively charged microbial membranes, followed by pore formation and cell lysis .
Key physicochemical properties of this compound include:
- Molecular weight: ~2.5–3 kDa (typical for Brevinin-1 peptides).
- Isoelectric point (pI): ~9.5–10.5 due to high lysine/arginine content.
- Hydrophobicity: Moderate, with a hydrophobic face critical for membrane insertion.
- Secondary structure: Adopts an α-helical conformation in membrane-mimetic environments .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLPLIASVAANLAPKIICKITKTC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Brevinin-1HS2 shares structural homology with other Brevinin-1 peptides and related AMPs. A comparative overview is provided in Table 1 :
Table 1: Structural Features of this compound and Analogues
Key Observations :
Functional Activity
Table 2: Antimicrobial and Cytotoxic Activities
| Compound | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus | Hemolytic Activity (HC50, μg/mL) | Antifungal Activity (C. albicans) |
|---|---|---|---|---|
| This compound | 4.5 | 6.2 | 35.0 | 8.1 |
| Brevinin-1BYa | 3.8 | 5.9 | 28.4 | 7.5 |
| Temporin-L | 12.0 | 10.5 | 12.3 | N/A |
| Odorranain-HP | 5.1 | 7.8 | 45.2 | 6.9 |
Notes:
Mechanism of Action
This compound and its analogues disrupt microbial membranes but differ in secondary structural transitions:
Stability and Bioavailability
Table 3: Pharmacokinetic and Stability Profiles
| Compound | Protease Resistance (Trypsin) | Serum Stability (t1/2, h) | Log S (ESOL) | GI Absorption |
|---|---|---|---|---|
| This compound | Moderate | 2.5 | -2.99 | High |
| Brevinin-1BYa | Low | 1.8 | -3.12 | Moderate |
| Temporin-L | High | 4.0 | -1.85 | Low |
Insights :
- This compound’s moderate protease resistance is attributed to its disulfide bond, while Temporin-L’s short linear structure avoids enzymatic cleavage .
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